molecular formula C10H8O4 B13342300 Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate

Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate

Cat. No.: B13342300
M. Wt: 192.17 g/mol
InChI Key: RDFLAWIVTOBPHA-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate is a chemical compound with the molecular formula C10H8O4. It is a derivative of isobenzofuranone, a class of compounds known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate can be synthesized through a tandem addition/cyclization reaction. One common method involves the reaction of methyl 2-acetylbenzoate with dimethyl malonate in the presence of a base such as potassium carbonate (K2CO3) or potassium hydroxide (KOH). The reaction typically proceeds under mild conditions, either solvent-free or in acetonitrile, and requires moderate heating to achieve good yields .

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The specific molecular targets and pathways can vary depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-oxo-1H-2-benzofuran-5-carboxylate

InChI

InChI=1S/C10H8O4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4H,5H2,1H3

InChI Key

RDFLAWIVTOBPHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(COC2=O)C=C1

Origin of Product

United States

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